molecular formula C15H13FN2OS B2985787 3-(4-Fluorobenzyl)-2-(4-pyridyl)-1,3-thiazolan-4-one CAS No. 883049-86-3

3-(4-Fluorobenzyl)-2-(4-pyridyl)-1,3-thiazolan-4-one

Cat. No.: B2985787
CAS No.: 883049-86-3
M. Wt: 288.34
InChI Key: GBIIXXDYBMEATJ-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzyl)-2-(4-pyridyl)-1,3-thiazolan-4-one is a heterocyclic compound that features a thiazole ring fused with a pyridine and a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzyl)-2-(4-pyridyl)-1,3-thiazolan-4-one typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.

    Introduction of the Pyridine Group: The pyridine group can be introduced via a nucleophilic substitution reaction.

    Attachment of the Fluorobenzyl Group: The final step involves the alkylation of the thiazole ring with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzyl)-2-(4-pyridyl)-1,3-thiazolan-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3-(4-Fluorobenzyl)-2-(4-pyridyl)-1,3-thiazolan-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of thiazole-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzyl)-2-(4-pyridyl)-1,3-thiazolan-4-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorobenzyl)-2-(4-pyridyl)-1,3-thiazolan-4-one: Similar structure but with a chlorine atom instead of fluorine.

    3-(4-Methylbenzyl)-2-(4-pyridyl)-1,3-thiazolan-4-one: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-(4-Fluorobenzyl)-2-(4-pyridyl)-1,3-thiazolan-4-one can significantly influence its chemical properties, such as its reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and its ability to interact with biological targets, making it unique compared to its analogs.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-2-pyridin-4-yl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2OS/c16-13-3-1-11(2-4-13)9-18-14(19)10-20-15(18)12-5-7-17-8-6-12/h1-8,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIIXXDYBMEATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=NC=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730594
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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